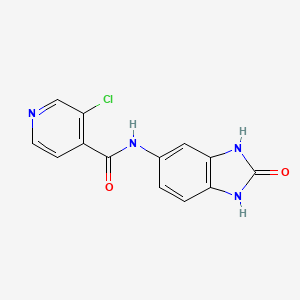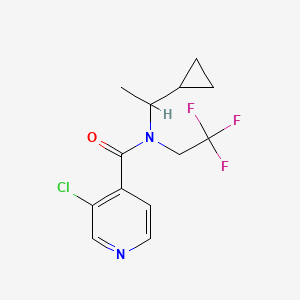![molecular formula C14H13Cl2NO2S B7580224 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B7580224.png)
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide, also known as CCMS or CCMS-1, is a sulfonamide compound that has been synthesized and studied for its potential use as a therapeutic agent. CCMS-1 has been found to have various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用機序
The exact mechanism of action of 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 is not fully understood, but it is believed to act through multiple pathways. This compound-1 has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in several types of cancer cells. Inhibition of CAIX activity leads to a decrease in tumor growth and induction of apoptosis. This compound-1 has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), through the inhibition of nuclear factor-κB (NF-κB) signaling pathway. Inhibition of NF-κB signaling pathway leads to a reduction in inflammation and tissue damage. Additionally, this compound-1 has been found to disrupt the bacterial cell membrane and inhibit bacterial growth.
Biochemical and Physiological Effects:
This compound-1 has been found to have various biochemical and physiological effects. In animal models, this compound-1 has been shown to reduce tumor growth and induce apoptosis in cancer cells. This compound-1 has also been found to reduce inflammation and tissue damage in animal models of inflammatory diseases. Additionally, this compound-1 has been shown to have antimicrobial activity against several bacterial strains, including MRSA.
実験室実験の利点と制限
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 has several advantages for lab experiments, including its stability and ease of synthesis. This compound-1 is also relatively inexpensive compared to other anticancer and anti-inflammatory compounds. However, this compound-1 has several limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1. One potential direction is the development of this compound-1 derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of this compound-1 with other anticancer and anti-inflammatory compounds. Additionally, the potential use of this compound-1 as a therapeutic agent for infectious diseases, such as MRSA, should be further explored. Overall, the study of this compound-1 has the potential to lead to the development of new and effective therapeutic agents for various diseases.
合成法
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 can be synthesized through a multi-step process involving the reaction of 3-methylbenzenesulfonyl chloride with 2-chlorobenzylamine, followed by chlorination with thionyl chloride and reaction with sodium hydroxide. The final product is obtained through recrystallization and purification.
科学的研究の応用
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. Several studies have shown that this compound-1 exhibits anticancer activity by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. This compound-1 has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models. Additionally, this compound-1 has been shown to have antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10-8-12(6-7-13(10)15)20(18,19)17-9-11-4-2-3-5-14(11)16/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNMGCBVSRDNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-Chloropyridine-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580141.png)
![Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate](/img/structure/B7580146.png)
![2-[(3-Chloropyridine-4-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7580152.png)
![2-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580163.png)


![N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7580180.png)
![7-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580187.png)
![3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580192.png)
![3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580198.png)


![2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7580218.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580219.png)